molecular formula C14H17NO3 B3072670 2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide CAS No. 1016830-57-1

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide

Cat. No.: B3072670
CAS No.: 1016830-57-1
M. Wt: 247.29 g/mol
InChI Key: MFAXSTABDYSSLI-UHFFFAOYSA-N
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Description

The compound “2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide” is an organic compound containing an acetamide group (-CONH2), a cyclopropyl group (a three-membered carbon ring), and a phenoxy group (a phenol group bonded to an oxygen atom). The presence of these functional groups suggests that it could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

Without specific literature or database references, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, compounds like this could be synthesized through methods such as nucleophilic substitution or condensation reactions involving the corresponding phenols, carboxylic acids, or amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group, the cyclopropyl group, and the phenoxy group attached to the benzene ring. The exact spatial arrangement would depend on the specific synthesis pathway and the stereochemistry of the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could impart some degree of water solubility, while the aromatic ring could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target and how the compound interacts with it. Without more information, it’s difficult to speculate further .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which in turn depend on its exact molecular structure. It could potentially be explored for uses in fields such as pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)12-4-6-13(7-5-12)18-9-14(17)15-8-11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXSTABDYSSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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